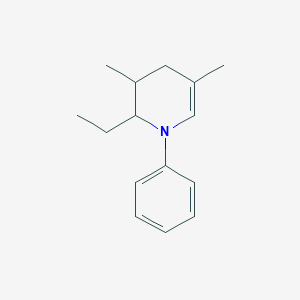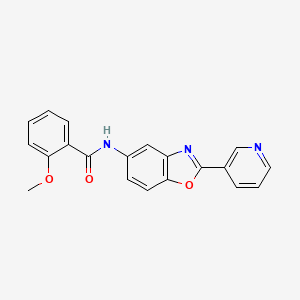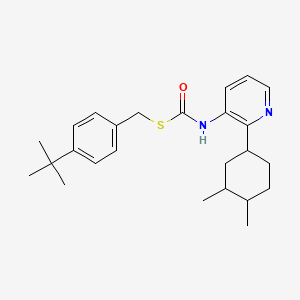![molecular formula C20H28N3O3S B13823197 3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 5-(Dimethylamino)-1-naphthalenesulfonyl chloride with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the naphthalenesulfonamido group.
Substitution: The compound can participate in substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various sulfonamide derivatives, reduced naphthalenesulfonamido compounds, and substituted dimethylamino derivatives .
科学的研究の応用
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the labeling of biomolecules to investigate protein folding and conformational changes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its stable free radical nature, which allows it to interact with various molecular targets. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction is crucial for its use as a spin label in EPR spectroscopy .
類似化合物との比較
Similar Compounds
Dansyl chloride: Another sulfonamide derivative used for labeling amino acids and proteins.
5-(Dimethylamino)-1-naphthalenesulfonic acid: Used in similar applications but lacks the stable free radical property.
Uniqueness
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its stable free radical nature, making it particularly valuable in EPR spectroscopy. Its ability to form stable covalent bonds with biomolecules sets it apart from other similar compounds .
特性
分子式 |
C20H28N3O3S |
|---|---|
分子量 |
390.5 g/mol |
InChI |
InChI=1S/C20H28N3O3S/c1-19(2)13-18(20(3,4)23(19)24)21-27(25,26)17-12-8-9-14-15(17)10-7-11-16(14)22(5)6/h7-12,18,21H,13H2,1-6H3 |
InChIキー |
DFANVHMLBZEKBN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1[O])(C)C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


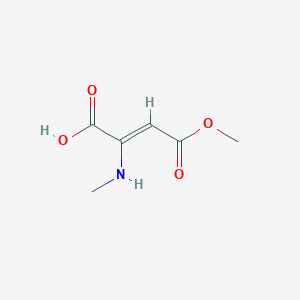
![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)
![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)

![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
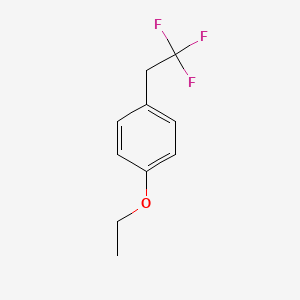

![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
